molecular formula C13H14O4 B8490891 Methyl tetralone-6-oxyacetate

Methyl tetralone-6-oxyacetate

Cat. No. B8490891
M. Wt: 234.25 g/mol
InChI Key: UDRVBDXRVOWAKR-UHFFFAOYSA-N
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Patent
US05563141

Procedure details

To a solution of 6-hydroxy-1-tetralone (2.62 g) in acetone (50 ml) was added anhydrous potassium carbonate (2.23 g) followed by methyl bromoacetate (1.52 ml) and the resulting mixture was stirred for 18 hours. The mixture was filtered and the solvent was evaporated to give a yellow solid. Recrystallisation from ethyl acetate gave methyl tetralone-6-oxyacetate (2.28 g): NMR (d6DMSO) δ1.95-2.05(m,2H), 2.45-2.55(m,2H), 2.9(t,2H), 3.7(s,3H), 4.9(s,2H), 6.85-6.9(m,2H), 7.8(d, 1H); m/e 235(M+H)+.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CC(C)=O>[C:8]1(=[O:12])[C:9]2[C:4](=[CH:3][C:2]([O:1][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
2.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.52 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCC2=CC(=CC=C12)OCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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